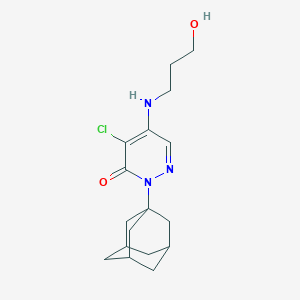
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure
準備方法
The synthesis of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes chlorination to form 1-chloroadamantane.
Formation of Intermediate: 1-chloroadamantane is then reacted with hydrazine to form 1-adamantylhydrazine.
Cyclization: The intermediate undergoes cyclization with 4-chloro-3-oxobutanoic acid to form the pyridazinone ring.
Substitution: Finally, the compound is reacted with 3-chloropropanol to introduce the hydroxypropylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: Due to its stability and unique structure, the compound is explored for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to penetrate cell membranes. The hydroxypropylamino group allows for hydrogen bonding and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar compounds to 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one include other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which may confer unique biological activities and applications.
特性
分子式 |
C17H24ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
InChIキー |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B246928.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)
